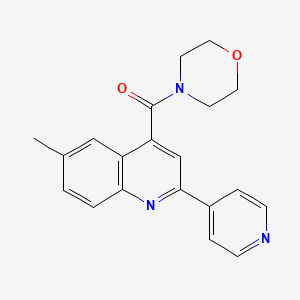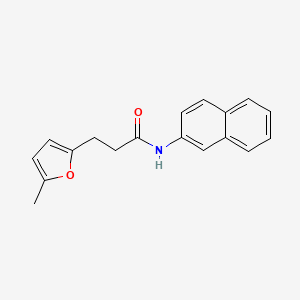![molecular formula C21H17N3O2 B5857306 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5857306.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BIPA, and it has been synthesized using various methods.
作用机制
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide is not fully understood. However, it has been suggested that BIPA exerts its effects through the inhibition of various enzymes such as topoisomerase II and acetylcholinesterase. BIPA has also been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide has been shown to have various biochemical and physiological effects. In cancer cells, BIPA has been shown to induce apoptosis by activating caspase-3 and caspase-9. BIPA has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In addition, BIPA has been shown to have neuroprotective effects by inhibiting acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
实验室实验的优点和局限性
One of the advantages of using N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide in lab experiments is its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. BIPA has also been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of using BIPA in lab experiments is the lack of understanding of its mechanism of action and potential side effects.
未来方向
There are several future directions for the research on N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide. One of the future directions is to further investigate the mechanism of action of BIPA and its potential applications in various fields. Another future direction is to study the potential side effects of BIPA and develop strategies to minimize its toxicity. Furthermore, the development of BIPA derivatives with improved selectivity and potency towards cancer cells is another future direction for research.
合成方法
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide can be achieved using various methods. The most common method involves the reaction of 2-phenoxyacetic acid with 1,2-diaminobenzene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under reflux conditions, and the product is obtained in high yield after purification.
科学研究应用
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, BIPA has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. BIPA has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, BIPA has been shown to have antimicrobial activity against various pathogens such as Staphylococcus aureus and Candida albicans.
属性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-20(14-26-17-9-2-1-3-10-17)22-16-8-6-7-15(13-16)21-23-18-11-4-5-12-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIMXSCBRNZFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[5-(4-isopropylphenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N,N-dimethylimidoformamide](/img/structure/B5857251.png)






![2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5857301.png)


![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)
